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Compound of Interest

Compound Name: Aspergillus niger-IN-1

Cat. No.: B079560 Get Quote

Technical Support Center: Aspergillus niger
Transformation
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome low transformation efficiency in Aspergillus niger.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods for transforming Aspergillus niger?

A1: The three most common methods for transforming Aspergillus niger are Polyethylene

Glycol (PEG)-mediated transformation of protoplasts, Agrobacterium tumefaciens-mediated

transformation (AMT), and electroporation.[1][2] PEG-mediated protoplast transformation is a

widely used and established method.[1] AMT is another effective method that does not require

protoplast preparation and often results in single-copy T-DNA integration.[1][3] Electroporation

is also utilized and can be performed on germinated conidia, bypassing the need for

protoplasts.[1]

Q2: My transformation has failed, or I have very few transformants. What are the likely causes?

A2: Low transformation efficiency in A. niger can stem from several factors:
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Poor Protoplast Quality: The viability and regeneration capacity of protoplasts are critical.

Factors such as the age of the mycelia, the enzymes used for cell wall digestion, and the

osmotic stabilizer can significantly impact protoplast quality.[4][5]

Suboptimal DNA Quality or Quantity: The purity and concentration of the transforming DNA

are crucial. Contaminants like phenol, ethanol, and proteins can inhibit transformation. The

amount of DNA used should also be optimized for the specific transformation method.

Inefficient DNA Uptake: The transformation protocol itself might need optimization. For PEG-

mediated transformation, the concentration and molecular weight of PEG, as well as the heat

shock parameters, are important variables.

Ineffective Selection: The choice of selectable marker and the concentration of the selective

agent are critical for isolating transformants.[6] Incorrect antibiotic concentrations or

degraded antibiotics can lead to a failure to select for transformed cells.[6]

Non-Homologous End Joining (NHEJ) Pathway:A. niger has an active NHEJ pathway, which

can lead to random integration of the transforming DNA and lower frequencies of targeted

homologous recombination.[1][2]

Q3: How can I improve the efficiency of my protoplast-mediated transformation?

A3: To enhance the efficiency of your protoplast-mediated transformation, consider the

following optimizations:

Mycelial Growth: Use young, actively growing mycelia for protoplast preparation. The optimal

culture time is typically between 13-14 hours.[4]

Lytic Enzymes: A combination of cell wall degrading enzymes, such as snailase and lyticase,

is often more effective than a single enzyme.[4] The concentration of these enzymes should

be optimized.

Osmotic Stabilizer: The choice and concentration of the osmotic stabilizer are critical for

protoplast stability and regeneration. Sorbitol at a concentration of 0.6 M has been shown to

be effective.[4]

DNA Quality: Ensure you are using high-quality, pure plasmid DNA.
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PEG Concentration: Optimize the concentration of PEG used in the transformation buffer.

Q4: What are the advantages of using a strain deficient in the Non-Homologous End Joining

(NHEJ) pathway, such as a ΔkusA mutant?

A4: Using an NHEJ-deficient strain, such as a ΔkusA (or Δku70/Δku80) mutant, offers a

significant advantage for gene targeting experiments. The NHEJ pathway is responsible for

repairing double-strand DNA breaks by directly ligating the broken ends, often leading to

insertions or deletions and non-homologous integration of foreign DNA.[1][7] By deleting a key

gene in this pathway, such as kusA, the competing NHEJ pathway is inactivated, leading to a

much higher frequency of gene targeting through the desired homologous recombination (HR)

pathway.[2][8][9] This is particularly beneficial for gene knockout and knock-in experiments

where precise integration of the DNA cassette is required. The use of NHEJ-deficient strains

can also reduce the occurrence of random, off-target mutations during the transformation

process itself.[7]
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Problem Possible Cause Recommended Solution

No or very few colonies on

selection plates
Inefficient protoplast formation

Optimize the mycelial age (13-

14 hours), lytic enzyme

cocktail (e.g., snailase and

lyticase), and enzymatic

digestion time (2-3 hours).[4]

[10] Verify protoplast formation

and density using a

microscope.

Poor protoplast regeneration

Use an appropriate osmotic

stabilizer like 0.6 M sorbitol.[4]

Ensure the regeneration

medium is correctly prepared

and the plating is done gently

to avoid lysing the fragile

protoplasts.

Low quality or incorrect

amount of DNA

Use a DNA purification kit to

ensure the plasmid DNA is free

of contaminants. Optimize the

amount of DNA used; typically

1-10 µg for protoplast

transformation.

Ineffective heat shock

Optimize the temperature and

duration of the heat shock step

during the transformation

protocol.

Incorrect antibiotic

concentration

Verify the correct concentration

of the selective agent for your

specific A. niger strain. Prepare

fresh antibiotic solutions.[6]

High background of non-

transformed colonies

Ineffective selection marker Ensure the chosen selectable

marker is appropriate for your

A. niger strain. Some strains

may have natural resistance to
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certain antibiotics.[1] Consider

using auxotrophic markers if

you have a suitable host strain.

[1]

Degraded selective agent

Use freshly prepared antibiotic

solutions and store them

correctly.

Transformants are unstable

and lose the inserted gene

Episomal replication of the

plasmid

If the plasmid does not

integrate into the genome, it

may be lost during cell division.

Ensure your vector is designed

for integration or contains

sequences that promote

homologous recombination.

Low frequency of homologous

recombination (for gene

targeting)

Active Non-Homologous End

Joining (NHEJ) pathway

Use an NHEJ-deficient host

strain, such as a ΔkusA

mutant, to significantly

increase the frequency of

homologous recombination.[2]

[8]

Insufficient length of

homologous arms

For gene targeting cassettes,

ensure the homologous

flanking regions are of

sufficient length (typically at

least 1 kb).

Data Presentation
Table 1: Comparison of Transformation Frequencies for Different Methods in Aspergillus niger
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Transformation

Method

Selectable

Marker
Host Strain

Transformation

Frequency
Reference

PEG-Protoplast niaD A. niger

Up to 1,176

transformants/µg

DNA

[11]

Agrobacterium-

mediated

hph (Hygromycin

B resistance)
A. niger

50-100

transformants/1x

10⁷ conidia

[3]

PEG-Protoplast

(Optimized)
Not specified A. niger O1

19

transformants/µg

DNA (3.8-fold

increase)

[12]

CRISPR-Cas9

(in ΔkusA

background)

Not applicable

(gene

replacement)

A. niger ΔkusA

>90% gene

replacement

efficiency

[13]

CRISPR-Cas9

(in wild-type

background)

Not applicable

(gene

replacement)

A. niger (wild-

type)

~42% gene

replacement

efficiency

[13]

Table 2: Impact of kusA Deletion on Homologous Recombination Frequency

Strain Gene Targeted

Homologous

Recombination

Frequency

Reference

Wild-type ku80 1.78% [2]

Δku80 Not specified 65.6% [2]

Δku70/Δku80 Not specified 100% [2]
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Detailed Protocol for PEG-Mediated Protoplast
Transformation
This protocol is a synthesis of best practices for achieving high transformation efficiency.

1. Spore Suspension Preparation:

Grow A. niger on a suitable agar medium (e.g., Potato Dextrose Agar) at 30°C for 5-7 days

until conidia are abundant.

Harvest conidia by adding sterile water with 0.05% Tween 80 to the plate and gently scraping

the surface with a sterile loop.

Filter the conidial suspension through sterile glass wool to remove mycelial fragments.

Determine the conidia concentration using a hemocytometer and adjust to 1 x 10⁸

conidia/mL.

2. Mycelium Germination:

Inoculate 100 mL of liquid minimal medium in a 500 mL flask with the spore suspension to a

final concentration of 1 x 10⁶ conidia/mL.

Incubate at 30°C with shaking (180 rpm) for 13-14 hours.[4]

3. Protoplast Formation:

Harvest the mycelia by filtration through sterile miracloth and wash with an osmotic stabilizer

solution (e.g., 0.6 M Sorbitol).

Resuspend the mycelia in a lytic enzyme solution containing an osmotic stabilizer. A

recommended enzyme cocktail is a mixture of snailase and lyticase.[4]

Incubate at 32°C with gentle shaking for 2-3 hours.[4]

Monitor protoplast formation periodically under a microscope.

4. Protoplast Purification:
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Separate the protoplasts from mycelial debris by filtering through sterile glass wool.

Pellet the protoplasts by centrifugation at a low speed (e.g., 1,500 x g) for 10 minutes.

Gently wash the protoplast pellet twice with the osmotic stabilizer solution.

Resuspend the protoplasts in an appropriate volume of STC buffer (Sorbitol, Tris-HCl,

CaCl₂).

Determine the protoplast concentration using a hemocytometer.

5. Transformation:

To 1 x 10⁷ protoplasts in a sterile tube, add 5-10 µg of plasmid DNA.

Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

Incubate on ice for 20-30 minutes.

Heat shock the mixture at 42°C for 5 minutes.

Add STC buffer and mix.

6. Plating and Selection:

Mix the transformation suspension with molten (cooled to 45-50°C) regeneration medium

containing the appropriate selective agent.

Pour the mixture onto plates containing a bottom layer of solid regeneration medium.

Incubate the plates at 30°C for 3-5 days until transformants appear.
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Caption: Workflow for PEG-mediated protoplast transformation in Aspergillus niger.
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Caption: DNA repair pathways influencing transformation outcomes in Aspergillus niger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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